molecular formula C6H10N4 B13179350 1-Cyclobutyl-1H-1,2,3-triazol-4-amine

1-Cyclobutyl-1H-1,2,3-triazol-4-amine

Cat. No.: B13179350
M. Wt: 138.17 g/mol
InChI Key: LTVMXJCGTVRCHG-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-1,2,3-triazol-4-amine is a chemical compound with the molecular formula C6H10N4 and a molecular weight of 138.17 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and chemical synthesis.

Preparation Methods

. This reaction is often catalyzed by copper (I) ions, which facilitate the formation of the triazole ring. The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclobutyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups, typically using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

1-Cyclobutyl-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of 1-Cyclobutyl-1H-1,2,3-triazol-4-amine is not well-documented. like other triazole compounds, it is believed to interact with various molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

1-Cyclobutyl-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives such as 1-phenyl-1H-1,2,3-triazole and 1-methyl-1H-1,2,3-triazole. While these compounds share a common triazole ring, their unique substituents confer different chemical and biological properties. For example, 1-phenyl-1H-1,2,3-triazole is known for its antifungal activity, while 1-methyl-1H-1,2,3-triazole is used in the synthesis of various pharmaceuticals.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

1-cyclobutyltriazol-4-amine

InChI

InChI=1S/C6H10N4/c7-6-4-10(9-8-6)5-2-1-3-5/h4-5H,1-3,7H2

InChI Key

LTVMXJCGTVRCHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=C(N=N2)N

Origin of Product

United States

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